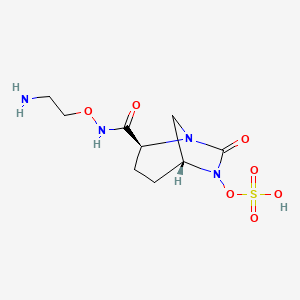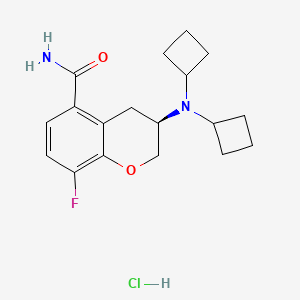
N-(Boc-PEG4)-NH-PEG4-t-butyl ester
説明
“N-(Boc-PEG4)-NH-PEG4-t-butyl ester” is a PEG derivative containing an NHS ester and a Boc-protected amino group . It is a non-cleavable linker for bio-conjugation that contains a Azide group and a NHS group linked through a linear PEG chain .
Chemical Reactions Analysis
“N-(Boc-PEG4)-NH-PEG4-t-butyl ester” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .科学的研究の応用
Synthesis of N-Protected Derivatives : N-(Boc-PEG4)-NH-PEG4-t-butyl ester is used in the synthesis of N-protected derivatives. A study by Tarbell, Yamamoto, and Pope (1972) discusses the use of di-t-butyl dicarbonate for forming N-t-butoxycarbonyl (t-BOC) derivatives under mild conditions (Tarbell, Yamamoto, & Pope, 1972).
Functionalization of Polyethylene Glycol (PEG) : Chen et al. (2020) explored the catalyzed hydrazination of polyethylene glycol using N-hydroxyphthalimide, leading to the formation of PEG grafts with tert-butoxycarbonyl (-Boc) groups. This functionalized PEG has potential applications in improving the compatibility and mechanical properties of materials like epoxy resin (Chen et al., 2020).
Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation : Chankeshwara and Chakraborti (2006) reported a catalyst-free method for N-tert-butyloxycarbonylation of amines in water, providing a chemoselective approach to forming N-t-Boc derivatives without side products. This method is notable for its selectivity and mild reaction conditions (Chankeshwara & Chakraborti, 2006).
Synthesis of tert-Butyl Esters of N-Protected Amino Acids : Loffet et al. (1989) utilized tert-butyl fluorocarbonate (Boc-F) for the synthesis of tert-butyl esters of N-protected amino acids. This method proceeds under mild conditions at room temperature (Loffet, Galéotti, Jouin, & Castro, 1989).
Esterification of Carboxylic Acids : Goossen and Döhring (2004) presented a method for the esterification of carboxylic acids with alcohols in the presence of di-t-butyl dicarbonate. This method is advantageous for producing a variety of esters, including those with sensitive functional groups (Goossen & Döhring, 2004).
N-Amination of Amino Acids and Derivatives : Baburaj and Thambidurai (2012) explored the N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent. This method is useful for synthesizing modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Biocompatibility and Nanotoxicity Studies : Qiu et al. (2013) investigated the biocompatibility and nanotoxicity of amphiphilic polyphosphazenes bearing tert-butyloxycarbonyl groups. These studies are crucial for understanding the safety and potential biomedical applications of such materials (Qiu, Chen, Gao, Zheng, & Zhao, 2013).
将来の方向性
作用機序
Target of Action
PROTACs are designed to degrade specific proteins within cells .
Mode of Action
N-(Boc-PEG4)-NH-PEG4-t-butyl ester, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into close proximity, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By linking a target protein to an E3 ubiquitin ligase, the PROTAC molecule can selectively degrade target proteins .
Pharmacokinetics
The PEG linker itself is known to improve solubility and stability, potentially enhancing bioavailability .
Result of Action
The result of the action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester, as part of a PROTAC molecule, is the selective degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular level depending on the specific protein being targeted .
Action Environment
Environmental factors such as pH could potentially influence the action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester. For instance, the Boc group can be deprotected under acidic conditions to generate a free amine group . This could potentially influence the stability and efficacy of the PROTAC molecule.
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60N2O12/c1-29(2,3)43-27(33)7-11-35-15-19-39-23-24-40-20-16-36-12-8-31-9-13-37-17-21-41-25-26-42-22-18-38-14-10-32-28(34)44-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJSRZVXYKUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)








